Azacyclotetradecane
Description
Azacyclotetradecane, commonly known as cyclam (1,4,8,11-tetra-azacyclotetradecane), is a 14-membered macrocyclic ligand containing four nitrogen atoms. It is renowned for its ability to form stable complexes with transition metals, particularly Ni(II) and Cu(II/III) . Cyclam’s planar or folded coordination geometry depends on the metal ion and reaction conditions, enabling applications in catalysis, radiopharmaceuticals, and biomimetic chemistry .
Structure
2D Structure
Properties
CAS No. |
295-18-1 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
azacyclotetradecane |
InChI |
InChI=1S/C13H27N/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h14H,1-13H2 |
InChI Key |
OPIYXDLVKKNYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCNCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azacyclotetradecane can be synthesized through several methods. One common approach involves the cyclization of linear tetraamines. For example, the reaction of 1,2-diaminoethane with formaldehyde and a suitable reducing agent can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale cyclization reactions. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve high yields and purity. Industrial production may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Azacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer nitrogen atoms.
Substitution: Substituted this compound with various functional groups attached.
Scientific Research Applications
Scientific Research Applications of Azacyclotetradecane
This compound, also known as cyclam, is a macrocyclic ligand with significant applications in scientific research, particularly in coordination chemistry, bioinorganic chemistry, and medical treatments . Its ability to form stable complexes with transition metal ions has led to its use in various fields, including magnetic resonance imaging (MRI) and anti-doping research .
Coordination and Bioinorganic Chemistry
Cyclam's tetradentate nature allows it to accommodate divalent transition metal ions such as Co2+, Ni2+, Cu2+, and Zn2+ within its cavity . The resulting complexes exhibit diverse structural and electronic properties, making them valuable in studying fundamental coordination chemistry principles .
Metal-Ligand Interactions: The macrocyclic effect, where cyclic ligands form more stable complexes compared to their acyclic counterparts, is prominent in cyclam complexes . This stability is crucial in applications where the release of free metal ions is undesirable, such as in medical treatments .
Structural Diversity: Cyclam complexes exhibit a variety of ring conformations and binding modes, especially when functionalized with side arms . This structural diversity allows for fine-tuning of the complex's properties, such as redox potential and reactivity .
Medical Applications
Magnetic Resonance Imaging (MRI): Gadolinium(III) complexes with cyclam derivatives, such as tetraacetate cyclen (DOTA), are used as contrast agents in MRI . The high stability of these complexes ensures the safe and successful use of gadolinium-based contrast agents in medical imaging .
Radiopharmaceutical Development: this compound derivatives are also explored in radiopharmaceutical chemistry for developing novel PET radiotracers . These compounds can be labeled with radioisotopes like fluorine-18 to image biological processes .
Anti-Doping Research
The World Anti-Doping Agency (WADA) supports research into new methods and trends in doping, including the detection of performance-enhancing substances . While this compound itself is not directly used as a doping agent, its derivatives and metal complexes can be relevant in developing detection methods or understanding the metabolism of certain drugs .
Rare Earth Element Chemistry
This compound tetra-acetate is used in supramolecular chemistry related to lanthanides . Rare earth elements (REEs) possess unique electronic, optical, and magnetic properties that are harnessed in various applications, including lasers, MRI, and solar energy . The ability of this compound derivatives to form stable complexes with lanthanides makes them valuable in separation and extraction processes .
Case Studies
1. Metal Complexes with Axial Ligands: Research has demonstrated the synthesis of cyclam complexes with various metal ions (Co2+, Ni2+, Cu2+, Zn2+) and axial ligands such as chloride or water . These studies provide insights into the coordination environment and electronic properties of the metal centers .
2. Gadolinium(III) DOTA Complexes in MRI: The Gd(DOTA)H2O complex is a well-established contrast agent in MRI due to its high stability and favorable relaxivity properties . Clinical studies have shown its efficacy in enhancing the visualization of tumors and other abnormalities .
Mechanism of Action
The mechanism of action of azacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is crucial for its applications in coordination chemistry and catalysis. The molecular targets include metal ions, and the pathways involved are related to the formation and stabilization of metal-ligand complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Macrocycles
1,4,7,11-Tetra-azacyclotetradecane
This isomer of cyclam differs in nitrogen atom positioning (chelate-ring sequence: 5,5,6,6 vs. cyclam’s 5,6,5,6). Key differences include:
- Thermodynamic Stability : Complexation with Ni(II) is less exothermic for the 1,4,7,11 isomer compared to cyclam due to reduced in-plane Ni–N interactions .
- Spin-State Preferences : The isomer favors high-spin Ni(II) configurations in aqueous solutions, whereas cyclam stabilizes both high- and low-spin states depending on axial ligands .
Hexa-azacyclotetradecane Derivatives
- 1,3,6,8,10,13-Hexa-azacyclotetradecane (e.g., trans-(1,8-dibenzyl derivative)): Coordination Geometry: Binds Ni(II) in a distorted octahedral geometry via four secondary amines and two axial carboxylate ligands (Ni–N: 2.062 Å; Ni–O: 2.159 Å) . Supramolecular Assembly: Forms 1D polymeric chains via π-π stacking (3.674 Å spacing) and hydrogen bonding, unlike cyclam’s monomeric complexes .
DOTA (1,4,7,10-Tetra-azacyclotetradecane-N,N′,N″,N‴-tetraacetic Acid)
- Functionalization : DOTA includes four acetic acid pendant arms, enabling stronger binding to lanthanides (e.g., Y³⁺, Lu³⁺) and actinides (e.g., Ac³⁺) compared to cyclam .
- Applications : Preferred in radiopharmaceuticals (e.g., ⁶⁴Cu-labeled agents) due to rapid complexation kinetics and thermodynamic stability, whereas cyclam derivatives require structural modifications (e.g., N-methylation) for similar stability .
Comparison with Modified Cyclam Derivatives
N,N′,N″,N‴-Tetra(2-cyanoethyl)-Cyclam
- This contrasts with unmodified cyclam, which uses all four nitrogen atoms .
- Electronic Effects: The electron-withdrawing cyanoethyl groups reduce donor strength, altering redox properties .
N,N′,N″,N‴-Tetra(3-aminopropyl)-Cyclam
- Applications : Useful in designing multinuclear complexes for catalysis or sensing, a niche less explored for parent cyclam .
Coordination Chemistry and Stability
Functional and Catalytic Comparisons
Electrocatalysis :
Thermodynamic vs. Kinetic Stability :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Azacyclotetradecane macrocycles, and how can their structural integrity be validated?
- Methodological Answer : this compound macrocycles are synthesized via multi-step organic reactions, such as cyclization of polyamine precursors with benzyl protecting groups. Structural validation requires X-ray crystallography to confirm bond lengths (e.g., Ni–N bonds at ~1.90–2.00 Å) and coordination geometry. Complementary techniques like elemental analysis and H/C NMR should verify purity and ligand symmetry .
Q. Which characterization techniques are critical for analyzing this compound derivatives?
- Methodological Answer : Essential methods include:
- X-ray crystallography : Resolves crystal packing (e.g., monoclinic symmetry) and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å) .
- Spectroscopy : IR confirms ligand binding modes (e.g., ν(C=O) shifts for coordinated isonicotinate), while UV-Vis identifies d-d transitions in metal complexes .
- Elemental analysis : Validates stoichiometry (e.g., CHNNiO for Ni(II) complexes) .
Advanced Research Questions
Q. How can contradictions in Ni(II)-Azacyclotetradecane coordination geometry be resolved across studies?
- Methodological Answer : Discrepancies arise from ligand substituents (e.g., benzyl vs. hydroxyethyl groups) and solvent effects. To address this:
Compare X-ray data (e.g., trans vs. cis configurations in [NiL] complexes).
Perform solution-phase studies (e.g., UV-Vis titration) to assess dynamic equilibria.
Use DFT calculations to model steric/electronic influences on geometry .
Q. What experimental strategies are effective for studying the thermodynamic stability of this compound complexes in solution?
- Methodological Answer :
- Potentiometric titrations : Measure protonation constants () and metal-ligand stability constants ().
- Competitive binding assays : Use EDTA or analogous ligands to assess relative stability.
- Variable-temperature NMR : Track conformational changes (e.g., planar-to-folded transitions in solution) .
Q. How can researchers design experiments to probe supramolecular interactions in this compound systems?
- Methodological Answer :
- Solid-state : Analyze π-π stacking (e.g., face-to-face distances of 3.67 Å) and hydrogen bonds via crystallography .
- Solution-phase : Use fluorescence quenching or ITC (isothermal titration calorimetry) to quantify host-guest binding.
- Computational modeling : Simulate interaction energies (e.g., using Gaussian or ORCA software) .
Methodological and Data Analysis Questions
Q. How should researchers handle discrepancies in crystallographic data refinement (e.g., high R-factors)?
- Methodological Answer :
Verify data collection parameters (e.g., ) and absorption corrections (e.g., SADABS) .
Refine disorder models (e.g., constrained H-atom positions).
Cross-validate with spectroscopic data (e.g., IR peak consistency) .
Q. What strategies ensure ethical and rigorous data collection in this compound research?
- Methodological Answer :
- Source diversity : Use peer-reviewed journals (avoiding non-academic platforms like benchchem.com ).
- Reproducibility : Document crystal growth conditions (e.g., 173 K, ) and statistical parameters (e.g., ) .
- Bias mitigation : Blind data analysis and transparent reporting of outliers .
Literature and Theoretical Frameworks
Q. How can researchers identify gaps in this compound literature?
- Methodological Answer :
Conduct systematic reviews using databases (e.g., SciFinder, Reaxys) with keywords like "aza-macrocycle AND coordination chemistry".
Map trends (e.g., limited studies on redox-active derivatives) and cite foundational works (e.g., Sauvage’s Ni-cyclam studies ).
Use citation tracking tools (e.g., Web of Science) to locate recent advances .
Q. What theoretical frameworks are relevant for interpreting this compound reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
